![molecular formula C14H16N4 B3179181 2-(4-(Piperazin-1-yl)phenyl)pyrimidine CAS No. 940903-37-7](/img/structure/B3179181.png)
2-(4-(Piperazin-1-yl)phenyl)pyrimidine
Overview
Description
“2-(4-(Piperazin-1-yl)phenyl)pyrimidine” is a chemical compound with the molecular formula C14H18Cl2N4 . It has a molecular weight of 313.23 . This compound is in solid form and is stored at room temperature in an inert atmosphere .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The 2-(piperazin-1-yl)pyrimidine fragments of compound BS-10 was preserved, and O-phenyl group of compound S-1 was linked to C-5 of pyrimidine ring with amide chain .Molecular Structure Analysis
The InChI code of “this compound” is 1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis
The compound has been used in the synthesis of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . The bioactivities of these synthesized compounds were evaluated by the Ellman’s method .Physical And Chemical Properties Analysis
The compound is a solid and is stored at room temperature in an inert atmosphere .Scientific Research Applications
Antimicrobial Activity
- Research conducted by Yurttaş et al. (2016) focused on synthesizing derivatives of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine and evaluating their antimicrobial activity. They found that some of these compounds demonstrated high antimicrobial activity against multiple microorganism strains (Yurttaş et al., 2016).
Antiviral Activity
- Nagalakshmamma et al. (2020) synthesized urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which showed antiviral activity against tobacco mosaic virus (TMV). This study also included molecular docking simulations, revealing how these compounds inhibit TMV replication (Nagalakshmamma et al., 2020).
Synthesis of Derivatives
- Yi Xue-jin (2014) explored the synthesis of this compound derivatives, focusing on the process and structural confirmation of the products (Yi Xue-jin, 2014).
Metabolic and Pharmacokinetic Studies
- Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor containing the this compound structure. This study is vital for understanding the drug's behavior in biological systems (Sharma et al., 2012).
Anticancer and Antitumor Activity
- Various studies have investigated the anticancer and antitumor potential of compounds containing this compound. These include research on diaryl urea derivatives (Zhao et al., 2013) and pyrimidine-piperazine-chromene and -quinoline conjugates (Parveen et al., 2017). These studies highlight the compound's potential in oncology (Zhao et al., 2013), (Parveen et al., 2017).
Enzyme Inhibition
- Kaya et al. (2017) synthesized derivatives of this compound as monoamine oxidase inhibitors, demonstrating the compound's potential in neurological and psychiatric disorders (Kaya et al., 2017).
Binding Affinity and Molecular Docking
- Studies like those by Squarcialupi et al. (2017) and Chern et al. (2004) have explored the binding affinity of this compound derivatives to various receptors and enzymes, employing molecular docking studies to understand the interactions at a molecular level (Squarcialupi et al., 2017), (Chern et al., 2004).
Mechanism of Action
The compound has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), with IC 50 of 0.90 μM . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Safety and Hazards
Future Directions
The compound has shown promise in the treatment of Alzheimer’s disease (AD) as a selective AChE inhibitor . Future research could focus on further optimizing the structure of this compound to enhance its inhibitory activity against AChE and reduce its inhibitory activity against butyrylcholinesterase (BuChE) .
properties
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBNTKYMFUYSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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